molecular formula C3H6N2 B1294837 Methylaminoacetonitrile CAS No. 5616-32-0

Methylaminoacetonitrile

Cat. No.: B1294837
CAS No.: 5616-32-0
M. Wt: 70.09 g/mol
InChI Key: PVVRRUUMHFWFQV-UHFFFAOYSA-N
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Description

Methylaminoacetonitrile is an organic compound with the molecular formula C3H6N2. It is characterized by the presence of a methylamino group attached to an acetonitrile moiety. This compound is known for its applications in organic synthesis and is often used as a building block in the preparation of various chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylaminoacetonitrile can be synthesized using several methods. One common approach involves the reaction of methylamine hydrochlorate, sodium cyanide, and formaldehyde in the presence of a catalyst. The reaction is typically carried out below zero degrees Celsius using 3-hydrosulfuryl propanoic acid as a catalyst . Another method involves the use of liquid hydrogen cyanide, formaldehyde, and amine, which yields aminoacetonitriles through a condensation reaction .

Industrial Production Methods: The industrial production of this compound often employs the sodium cyanide method due to its simplicity and cost-effectiveness. this method has a lower yield compared to other methods, such as the liquid hydrogen cyanide method, which offers higher yields but involves more complex and hazardous operations .

Chemical Reactions Analysis

Types of Reactions: Methylaminoacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methylaminoacetonitrile involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the cyano group, which can participate in nucleophilic addition and substitution reactions. Additionally, the methylamino group can undergo protonation and deprotonation, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    Aminoacetonitrile: Similar in structure but lacks the methyl group.

    Dimethylaminoacetonitrile: Contains an additional methyl group on the amino nitrogen.

    Ethylaminoacetonitrile: Has an ethyl group instead of a methyl group.

Uniqueness: this compound is unique due to its specific combination of the methylamino and cyano groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

2-(methylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-5-3-2-4/h5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVRRUUMHFWFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063962
Record name Methylaminoacetonitrile
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Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5616-32-0
Record name (Methylamino)acetonitrile
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Record name Acetonitrile, 2-(methylamino)-
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Record name Sarcosinonitrile
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Record name Acetonitrile, 2-(methylamino)-
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Record name Methylaminoacetonitrile
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Record name Methylaminoacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is notable about the basic hydrolysis of N-Nitroso-2-(methylamino)acetonitrile?

A1: Research indicates that N-Nitroso-2-(methylamino)acetonitrile undergoes basic hydrolysis unusually easily. [] While the exact mechanisms behind this haven't been fully elucidated in the provided abstracts, this points towards interesting reactivity patterns compared to similar compounds. Further investigation into the reaction kinetics and influencing factors could be valuable.

Q2: How does an acidic environment affect N-Nitroso-2-(methylamino)acetonitrile?

A2: Polarographic studies show that N-Nitroso-2-(methylamino)acetonitrile undergoes a rearrangement reaction when exposed to acidic aqueous solutions. [] Details about the specific products formed and the reaction pathway require further analysis of the full research article. This highlights the importance of pH in the compound's stability and potential applications.

Q3: Can N-Nitroso-2-(methylamino)acetonitrile transform into other heterocyclic compounds?

A3: Yes, research demonstrates a reversible interconversion between N-Nitroso-2-(methylamino)acetonitrile and 3-Methyl-5-amino-1,2,3-oxadiazolium chloride. [] This suggests a dynamic equilibrium exists between these two structures under specific conditions. Understanding the factors influencing this equilibrium could be crucial for synthetic applications and studying related reactions.

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